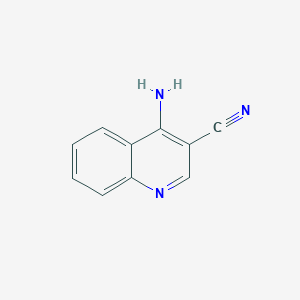

4-Aminoquinoline-3-carbonitrile

Descripción general

Descripción

4-Aminoquinoline-3-carbonitrile is a compound with a molecular weight of 169.19 . Its IUPAC name is 4-amino-3-quinolinecarbonitrile . It has been used as a precursor for the synthesis of its derivatives .

Synthesis Analysis

A convenient approach for the general synthesis of 4-aminoquinoline-3-carbonitrile scaffolds involves a series of substituted anthranilonitriles bearing electron-donating and-withdrawing groups on the arene reacting with 3-bromopropanenitrile and t-BuOK in anhydrous DMF at ca. 24 °C . Another method involves the synthesis of new 4-aminoquinolines that feature rings lacking hydroxyl groups in the side chain of the molecules and are thus incapable of generating toxic quinone-imines .Molecular Structure Analysis

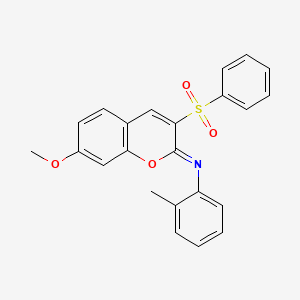

The InChI code for 4-Aminoquinoline-3-carbonitrile is 1S/C10H7N3/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-4,6H, (H2,12,13) . Computational studies indicate a unique mode of binding of compound 4 to heme through the HOMO located on a biphenyl moiety .Chemical Reactions Analysis

The reaction of 4-Aminoquinoline-3-carbonitrile tolerates various substituents on the arene as well as the use of secondary and even primary isocyanides . The wide tolerance for functionalized isocyanides allows for the one-pot synthesis of various substituted chloroquine analogues as well as other medicinally relevant products .Physical And Chemical Properties Analysis

4-Aminoquinoline-3-carbonitrile has a molecular weight of 169.19 . The InChI code for this compound is 1S/C10H7N3/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-4,6H, (H2,12,13) .Aplicaciones Científicas De Investigación

Chemical Properties

“4-Aminoquinoline-3-carbonitrile” is a chemical compound with a molecular weight of 169.19 . It is also known by its IUPAC name, 4-amino-3-quinolinecarbonitrile .

Synthesis

A series of substituted anthranilonitriles bearing electron-donating and-withdrawing groups on the arene react with 3-bromopropanenitrile and t-BuOK in a convenient approach for the general synthesis of 4-aminoquinoline-3-carbonitrile scaffolds .

Anticancer Applications

“4-Aminoquinoline-3-carbonitrile” derivatives have been designed and prepared as dual EGFR/HER2 inhibitors and apoptosis inducers . These derivatives have shown significant inhibitory activities against EGFR/HER2 receptors and antiproliferative activities against the SK-BR-3 and A431 cell lines .

Drug Development

The compound has been used in the development of new drugs. For instance, compound 6d, a derivative of “4-Aminoquinoline-3-carbonitrile”, has shown promising results in anticancer research. It has demonstrated higher antiproliferative activity against SK-BR-3 than neratinib, a reference drug .

Cell Cycle Analysis

Research has shown that compound 6d, a derivative of “4-Aminoquinoline-3-carbonitrile”, can arrest the cell cycle in the S phase . This property makes it a potent apoptotic inducer, which is beneficial in cancer treatment .

Molecular Docking

Molecular docking studies have shown the binding modes of compound 6d in EGFR and HER2 binding sites . This information is crucial in understanding the mechanism of action of the compound and its derivatives, which can guide further drug development .

Mecanismo De Acción

Target of Action

The primary targets of 4-Aminoquinoline-3-carbonitrile are the EGFR/HER2 receptors . These receptors play a crucial role in cell signaling pathways that regulate cell growth and differentiation . In addition, 4-Aminoquinoline-3-carbonitrile is related to the 4-aminoquinolines class of compounds, which have been used as potent antimalarial agents .

Mode of Action

4-Aminoquinoline-3-carbonitrile interacts with its targets by binding to the EGFR/HER2 receptors . This interaction inhibits the activity of these receptors, thereby disrupting the cell signaling pathways they regulate . Furthermore, computational studies indicate a unique mode of binding of this compound to heme through the HOMO located on a biphenyl moiety .

Biochemical Pathways

It’s known that the inhibition of egfr/her2 receptors can disrupt several cellular processes, including cell growth and differentiation .

Result of Action

The inhibition of EGFR/HER2 receptors by 4-Aminoquinoline-3-carbonitrile can lead to a decrease in cell growth and differentiation . This makes it a potential candidate for cancer therapy . Moreover, it has shown significant antiproliferative activity against certain cell lines .

Action Environment

The action of 4-Aminoquinoline-3-carbonitrile can be influenced by various environmental factors. For instance, oxygen tension has been shown to affect the efficacy of related 4-aminoquinolines . .

Direcciones Futuras

The efficacy of 4-aminoquinolines, once the drug of choice in the fight against Plasmodium falciparum, is now severely limited due to widespread resistance . In search of new compounds able to retain the antimalarial activity of amodiaquine while circumventing quinone-imine metabolite toxicity, researchers have synthesized new 4-aminoquinolines . These new compounds displayed high in vitro potency, markedly superior to chloroquine and comparable to amodiaquine, against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum . This suggests that 4-Aminoquinoline-3-carbonitrile and its derivatives may have potential future applications in the treatment of malaria.

Propiedades

IUPAC Name |

4-aminoquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-4,6H,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMNWPOIPHHUSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminoquinoline-3-carbonitrile | |

CAS RN |

36626-03-6 | |

| Record name | 4-aminoquinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluoro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2762864.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2762865.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2762869.png)

![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2762870.png)

![6-Methoxy-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylic acid hydrochloride](/img/structure/B2762876.png)

![8-(2-Chloro-4-fluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2762878.png)